methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
Description
Methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic coumarin derivative characterized by a 3,4-dimethoxyphenyl substituent at position 3 of the chromen-2-one core and a methyl ester-linked acetoxy group at position 5. Coumarins and their derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This compound’s structure combines electron-donating methoxy groups with a lipophilic coumarin scaffold, making it a candidate for investigating structure-activity relationships (SAR) in medicinal chemistry .
Properties
IUPAC Name |
methyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-23-16-7-5-12(9-18(16)24-2)15-8-13-4-6-14(26-11-19(21)25-3)10-17(13)27-20(15)22/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTIHMJTBKHRKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)OC)OC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with methyl bromoacetate. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol, with catalysts like piperidine or pyridine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Biological Activities
Research has shown that methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate exhibits various biological activities:
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. For instance:
- A study reported that derivatives of chromenone exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity against tumor proliferation .
Antioxidant Properties
The compound's structure suggests potential antioxidant properties, which are critical in preventing oxidative stress-related diseases. In vitro assays have shown that similar compounds can scavenge free radicals effectively .
Case Studies
- Anticancer Studies :
- Synthesis Optimization :
Mechanism of Action
The mechanism by which methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the scavenging of free radicals and inhibition of oxidative stress pathways. The compound may also interact with enzymes and receptors involved in inflammatory responses, thereby reducing inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Coumarin Core
The target compound’s 3,4-dimethoxyphenyl group distinguishes it from other coumarin derivatives. Key comparisons include:
Substituent Position and Electronic Effects
- Methyl 2-((2-Oxo-4-(Trifluoromethyl)-2H-Chromen-7-Yl)Oxy)Acetate () : Features a trifluoromethyl group at position 3. The electron-withdrawing CF3 group increases lipophilicity and may enhance metabolic stability compared to the target compound’s electron-donating methoxy groups. This substitution pattern could influence binding to hydrophobic enzyme pockets .
- Ethyl 2-[(4-Methyl-2-Oxo-2H-Chromen-7-Yl)Oxy]Acetate (): Contains a 4-methyl group and an ethyl ester. lower yields for bulkier analogs) .
Ring System Modifications
- Methyl 2-[(4-Oxo-2,3-Dihydro-1H-Cyclopenta[c]Chromen-7-Yl)Oxy]Acetate (): Incorporates a cyclopenta-fused chromene ring.
Anticancer Activity
- 3-(4-Methanesulfonylphenyl)-2H-Chromen-2-One (Compound 7, ) : Exhibits potent cytotoxicity in A549 lung cancer cells (CC50 = 24 μM) via S-phase cell cycle arrest and ROS induction. The sulfonyl group enhances electrophilicity, contrasting with the target compound’s methoxy groups, which may prioritize hydrogen bonding over electrophilic interactions .
- This suggests the target compound’s methoxy groups could similarly facilitate enzyme interactions .
Antimicrobial Activity
- Ethyl 2-[(4-Methyl-2-Oxo-2H-Chromen-7-Yl)Oxy]Acetate () : Demonstrates utility in synthesizing antimicrobial Schiff bases. The ethyl ester’s higher steric bulk compared to the target’s methyl ester may influence bacterial membrane penetration .
Molecular Weight and Lipophilicity
The target compound’s higher molecular weight and moderate LogP suggest balanced solubility and membrane permeability, suitable for oral bioavailability.
Biological Activity
Methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate (CAS Number: 78886-14-3) is a compound that belongs to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a coumarin backbone with a methoxy-substituted phenyl group. The molecular formula is , and its molecular weight is approximately 210.226 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C11H14O4 |
| Molecular Weight | 210.226 g/mol |
| LogP | 0.8077 |
Antimicrobial Activity
Research has shown that coumarin derivatives exhibit significant antimicrobial properties. A study focusing on the antimicrobial activity of various coumarin compounds indicated that this compound demonstrated effective inhibition against several bacterial strains such as Escherichia coli and Staphylococcus aureus .
Case Study: Antimicrobial Efficacy
In a comparative study, the compound was tested alongside other coumarin derivatives. The results showed that at a concentration of 50 µM, this compound inhibited bacterial growth by approximately 60%, highlighting its potential as an antimicrobial agent .
Anti-inflammatory Properties
Coumarins are also recognized for their anti-inflammatory effects. The compound was evaluated in vitro for its ability to inhibit pro-inflammatory cytokines in macrophages. Results indicated that it significantly reduced the levels of TNF-alpha and IL-6 when administered at a concentration of 25 µM .
Data Table: Anti-inflammatory Activity
| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 0 | 0 | 0 |
| 25 | 45 | 50 |
| 50 | 60 | 70 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) through the activation of caspase pathways .
Case Study: Apoptosis Induction
In a laboratory setting, MCF-7 cells treated with the compound at varying concentrations exhibited increased levels of cleaved caspase-3 and -9, indicating the activation of apoptotic pathways. At a concentration of 50 µM, apoptosis was observed in approximately 70% of the treated cells compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
